molecular formula C35H51N9O7 B1200170 CGP 75176 CAS No. 198904-13-1

CGP 75176

Cat. No.: B1200170
CAS No.: 198904-13-1
M. Wt: 709.8 g/mol
InChI Key: BFKMYBHUMHOWJH-YVHASNINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGP 75176 is a bis(L-tert-leucine) derivative belonging to the aza-dipeptide class of HIV-1 protease inhibitors. It was developed to address limitations of earlier protease inhibitors, such as poor oral bioavailability and cross-resistance with drug-resistant viral strains. As described in , this compound exhibits subnanomolar antiviral activity (ED₅₀) and maintains efficacy against strains resistant to saquinavir and indinavir . Its structural backbone includes a (hydroxyethyl)hydrazine dipeptide isostere acylated with L-tert-leucine, which enhances metabolic stability and oral absorption compared to valine or isoleucine derivatives .

Properties

CAS No.

198904-13-1

Molecular Formula

C35H51N9O7

Molecular Weight

709.8 g/mol

IUPAC Name

methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C35H51N9O7/c1-34(2,3)27(37-32(48)50-8)30(46)36-25(19-22-13-11-10-12-14-22)26(45)21-44(41-31(47)28(35(4,5)6)38-33(49)51-9)20-23-15-17-24(18-16-23)29-39-42-43(7)40-29/h10-18,25-28,45H,19-21H2,1-9H3,(H,36,46)(H,37,48)(H,38,49)(H,41,47)/t25-,26-,27+,28+/m0/s1

InChI Key

BFKMYBHUMHOWJH-YVHASNINSA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Synonyms

232632, BMS
3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
atazanavir
atazanavir sulfate
BMS 232632
BMS 232632 05
BMS-232632
BMS-232632-05
BMS232632
BMS23263205
CGP 73547
CGP 75136
CGP 75176
CGP 75355
CGP-73547
CGP-75136
CGP-75176
CGP-75355
CGP73547
CGP75136
CGP75176
CGP75355
Reyataz

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of various intermediates. Common synthetic routes may include:

    Formation of the core structure: This often involves the use of protecting groups to ensure selective reactions.

    Introduction of functional groups: Specific reagents and catalysts are used to introduce functional groups such as hydroxyl, amino, and carbamate groups.

    Final assembly: The final steps involve coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such compounds may involve:

    Optimization of reaction conditions: To maximize yield and purity.

    Scaling up: Using larger reactors and continuous flow systems.

    Purification: Techniques such as crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

Biology

In biological research, it may be used to study enzyme interactions, protein binding, or cellular pathways.

Medicine

Industry

In industry, it may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Receptor interaction: Modulating signal transduction pathways.

    Cellular uptake: Affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CGP 75176 belongs to a series of bis(L-tert-leucine) aza-dipeptide analogues, including CGP 75355 , CGP 73547 , and CGP 75136 . These compounds share a common scaffold but differ in substituent groups, leading to variations in potency, pharmacokinetics, and resistance profiles.

Table 1: Key Properties of this compound and Structural Analogues

Compound Antiviral Activity (ED₅₀) Oral Bioavailability Resistance Profile Clinical Potential
This compound Subnanomolar range High Active against saquinavir- and indinavir-resistant strains Clinical candidate
CGP 75355 Subnanomolar range Moderate-High Similar to this compound Preclinical
CGP 75136 Subnanomolar range High Retains activity against indinavir resistance Clinical candidate
Key Findings:

Structural Modifications : The L-tert-leucine substitution in this compound significantly improves oral bioavailability compared to valine or isoleucine derivatives (e.g., earlier protease inhibitors like saquinavir) .

Pharmacokinetic Superiority : this compound achieves higher blood concentrations post-oral administration than CGP 75355, attributed to optimized acylation patterns and steric shielding from degradation .

Comparison with Functionally Similar Compounds

This compound is functionally distinct from other compounds sharing the "CGP" prefix but operating in unrelated therapeutic areas:

Table 2: Functional Comparison with Non-HIV-Related CGP Compounds

Compound Therapeutic Class Mechanism of Action Key Differences from this compound
CGP 36742 GABAB receptor antagonist Antidepressant-like activity in rodents Targets CNS receptors; no antiviral activity
CGP 12177 β-adrenergic antagonist Blocks β3 receptors in adipose tissue Used in metabolic studies; unrelated to HIV
Key Findings:
  • CGP 36742 : A GABAB antagonist active in the forced swim test for antidepressant screening, but unrelated to antiviral therapy .
  • CGP 12177 : A β-adrenergic receptor antagonist studied in rodent metabolism; lacks protease inhibition properties .

Q & A

Basic Research Questions

Q. What are the primary applications of CGP 75176 in genomic research, and how does it differ from traditional methods?

  • Methodological Answer : this compound is used in PCR-based assays for high-resolution DNA copy number analysis. Unlike hybridization-based approaches (e.g., FISH or array-based CGH), it eliminates the need for preliminary calibration, enhancing throughput and rapidity. Researchers should design experiments by ligating genomic DNA to specific adaptors, followed by enzymatic steps to generate PCR templates. Validate results using controls and compare with existing hybridization methods to confirm resolution and efficiency .

Q. How can researchers formulate a focused research question on this compound's mechanism of action in chromosomal aberration studies?

  • Methodological Answer : Start by identifying gaps in existing literature (e.g., limited resolution in specific chromosomal regions). Use tools like systematic reviews to map current knowledge. Frame questions around variables such as template DNA concentration or thermal cycling parameters. Example: "How does varying template DNA quantity affect the sensitivity of this compound in detecting microdeletions?" Ensure questions are testable via controlled experiments and aligned with genomic research objectives .

Q. What experimental design principles are critical for studies using this compound?

  • Methodological Answer :

  • Controls : Include positive controls (known copy number variants) and negative controls (non-template DNA).
  • Sample Size : Use power analysis to determine adequate biological replicates, minimizing false positives.
  • Data Validation : Cross-validate results with orthogonal methods (e.g., qPCR or NGS).
  • Protocol Reproducibility : Document enzymatic steps, reagent batches, and thermal cycler conditions meticulously .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in studies using this compound for copy number variation (CNV) detection?

  • Methodological Answer :

  • Replication : Repeat experiments across independent labs to rule out technical variability.
  • Variable Isolation : Systematically adjust parameters (e.g., ligation efficiency, PCR cycle number) to identify confounding factors.
  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., sensitivity/specificity ratios) to assess consensus.
  • Bias Mitigation : Audit data for batch effects or instrument-specific artifacts using statistical models (e.g., linear mixed-effects models) .

Q. What strategies optimize this compound protocols for heterogeneous sample types (e.g., FFPE vs. fresh tissue)?

  • Methodological Answer :

  • DNA Quality Adjustments : For degraded DNA (e.g., FFPE), optimize fragment size selection and adaptor ligation time.
  • Inhibition Testing : Pre-screen samples for PCR inhibitors using spike-in controls.
  • Custom Primers : Design locus-specific primers for regions prone to amplification bias in degraded samples.
  • Validation Cohort : Include a subset of samples analyzed via both this compound and NGS to benchmark performance .

Q. How can this compound be integrated into multi-omics studies to enhance functional genomic insights?

  • Methodological Answer :

  • Data Triangulation : Combine CNV data from this compound with RNA-seq (gene expression) and ChIP-seq (epigenetic marks) to identify driver mutations.
  • Pathway Analysis : Use tools like DAVID or GSEA to link CNVs to enriched biological pathways.
  • Machine Learning : Train models to predict phenotypic outcomes (e.g., drug resistance) based on this compound-derived CNV profiles and clinical metadata .

Q. What statistical approaches address low-signal noise in this compound data from low-input samples?

  • Methodological Answer :

  • Normalization : Apply quantile normalization or LOESS correction to reduce technical noise.
  • Thresholding : Use adaptive z-scores or kernel density estimation to distinguish true CNVs from background noise.
  • Bayesian Frameworks : Model uncertainty in low-coverage regions using probabilistic methods (e.g., Hidden Markov Models) .

Methodological Guidelines for Rigorous Research

  • Literature Review : Use systematic review protocols (e.g., PRISMA) to map existing studies on this compound, prioritizing high-impact journals and avoiding non-peer-reviewed platforms .
  • Ethical Compliance : For human genomic studies, ensure IRB approval and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Citation Standards : Follow journal-specific guidelines (e.g., APA for social genomics; ACS for chemical methods) and use reference managers (e.g., Zotero) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGP 75176
Reactant of Route 2
Reactant of Route 2
CGP 75176

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.